molecular formula C6H6O6 B3327311 D-Dehydroascorbic acid CAS No. 33124-69-5

D-Dehydroascorbic acid

Cat. No.: B3327311
CAS No.: 33124-69-5
M. Wt: 174.11 g/mol
InChI Key: SBJKKFFYIZUCET-MVHIGOERSA-N
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Mechanism of Action

Target of Action

D-threo-2,3-Hexodiurosonic acid 1,4-lactone, also known as (5S)-5-[(1R)-1,2-dihydroxyethyl]oxolane-2,3,4-trione or D-Dehydroascorbic acid, is an oxidized form of ascorbic acid (Vitamin C)

Mode of Action

The exact mechanism of action of this compound is still under investigation . It’s known that it has similar biological activity as ascorbic acid . For instance, it has been shown to have antiviral effects against herpes simplex virus type 1, influenza virus type A, and poliovirus type 1 . It’s suggested that this compound acts after replication of viral DNA and prevents the assembly of progeny virus particles .

Biochemical Pathways

This compound is actively imported into the endoplasmic reticulum of cells via glucose transporters . It is trapped therein by reduction back to ascorbate by glutathione and other thiols . This process affects the redox state of the cell and can influence various biochemical pathways.

Pharmacokinetics

It’s known that this compound and ascorbic acid have different abilities to cross biological membranes . This difference could impact the absorption, distribution, metabolism, and excretion (ADME) properties of D-threo-2,3-Hexodiurosonic acid 1,4-lactone.

Result of Action

The molecular and cellular effects of D-threo-2,3-Hexodiurosonic acid 1,4-lactone’s action are likely to be similar to those of ascorbic acid, given their similar biological activity . These effects include acting as an antioxidant, participating in collagen synthesis, and playing a role in immune function. In addition, this compound has been found to have neuroprotective effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of D-threo-2,3-Hexodiurosonic acid 1,4-lactone. For instance, the presence of oxygen and metals can affect the half-life of ascorbate radicals, which are formed when ascorbic acid undergoes oxidation . These factors could similarly influence the action of D-threo-2,3-Hexodiurosonic acid 1,4-lactone.

Chemical Reactions Analysis

Types of Reactions

D-Dehydroascorbic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique in its ability to be recycled back to ascorbic acid within cells, ensuring a continuous supply of this vital antioxidant. Unlike ascorbic acid, this compound can cross the blood-brain barrier, making it particularly valuable for neuroprotective applications .

Properties

IUPAC Name

(5S)-5-[(1R)-1,2-dihydroxyethyl]oxolane-2,3,4-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2,5,7-8H,1H2/t2-,5+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBJKKFFYIZUCET-MVHIGOERSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C1C(=O)C(=O)C(=O)O1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]([C@H]1C(=O)C(=O)C(=O)O1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801018175
Record name threo-​2,​3-​Hexodiulosonic acid, γ-​lactone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801018175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33124-69-5
Record name Dehydroascorbic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33124-69-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name threo-​2,​3-​Hexodiulosonic acid, γ-​lactone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801018175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
D-Dehydroascorbic acid
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D-Dehydroascorbic acid
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D-Dehydroascorbic acid
Reactant of Route 4
D-Dehydroascorbic acid
Reactant of Route 5
D-Dehydroascorbic acid
Reactant of Route 6
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D-Dehydroascorbic acid

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